4-(Propan-2-YL)cycloheptan-1-OL
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Overview
Description
4-(Propan-2-YL)cycloheptan-1-OL is an organic compound that belongs to the class of alcohols It is characterized by a cycloheptane ring substituted with a hydroxyl group (-OH) and an isopropyl group (propan-2-yl)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-YL)cycloheptan-1-OL can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 4-(Propan-2-YL)cycloheptanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(Propan-2-YL)cycloheptan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 4-(Propan-2-YL)cycloheptanone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane, 4-(Propan-2-YL)cycloheptane, using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in pyridine.
Major Products Formed
Oxidation: 4-(Propan-2-YL)cycloheptanone.
Reduction: 4-(Propan-2-YL)cycloheptane.
Substitution: 4-(Propan-2-YL)cycloheptyl chloride.
Scientific Research Applications
4-(Propan-2-YL)cycloheptan-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Propan-2-YL)cycloheptan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, potentially affecting their function. The isopropyl group may contribute to its hydrophobic interactions, influencing its solubility and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
Menthol: A similar compound with a cyclohexane ring and a hydroxyl group, known for its cooling sensation and use in medicinal products.
Cycloheptanol: Another similar compound with a cycloheptane ring and a hydroxyl group, but without the isopropyl substitution.
Uniqueness
4-(Propan-2-YL)cycloheptan-1-OL is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the isopropyl group differentiates it from other cycloheptanol derivatives, potentially leading to unique biological activities and applications.
Properties
Molecular Formula |
C10H20O |
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Molecular Weight |
156.26 g/mol |
IUPAC Name |
4-propan-2-ylcycloheptan-1-ol |
InChI |
InChI=1S/C10H20O/c1-8(2)9-4-3-5-10(11)7-6-9/h8-11H,3-7H2,1-2H3 |
InChI Key |
WPEKOMRBMUAYDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCCC(CC1)O |
Origin of Product |
United States |
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